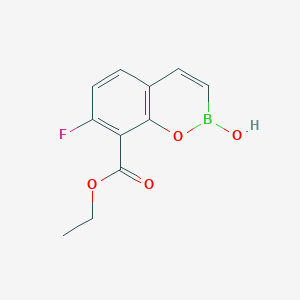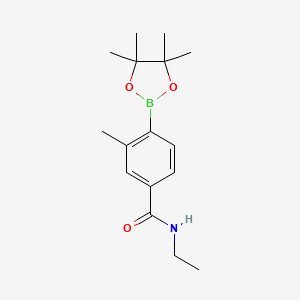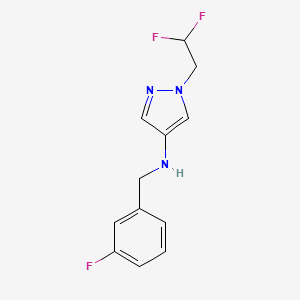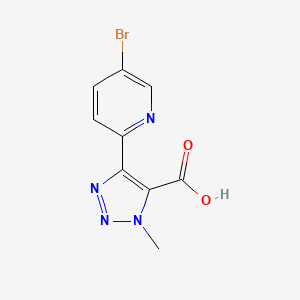
ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate is a synthetic organic compound that belongs to the class of benzoxaborinines This compound is characterized by the presence of a boron atom within a heterocyclic ring structure, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxaborinine Ring: This step involves the cyclization of a suitable precursor containing boron, oxygen, and nitrogen atoms. The reaction is often carried out under an inert atmosphere to prevent oxidation.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a boron-containing drug candidate due to its unique properties.
Medicine: Explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate involves its interaction with specific molecular targets. The boron atom can form reversible covalent bonds with biomolecules, which can modulate their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can participate in hydrogen bonding, further influencing the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 7-chloro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate
- Ethyl 7-bromo-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate
- Ethyl 7-iodo-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate
Uniqueness
Ethyl 7-fluoro-2-hydroxy-2H-1,2-benzoxaborinine-8-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, making this compound particularly interesting for medicinal chemistry applications.
Propriétés
Formule moléculaire |
C11H10BFO4 |
|---|---|
Poids moléculaire |
236.01 g/mol |
Nom IUPAC |
ethyl 7-fluoro-2-hydroxy-1,2-benzoxaborinine-8-carboxylate |
InChI |
InChI=1S/C11H10BFO4/c1-2-16-11(14)9-8(13)4-3-7-5-6-12(15)17-10(7)9/h3-6,15H,2H2,1H3 |
Clé InChI |
XWGWOJMCQWWNAF-UHFFFAOYSA-N |
SMILES canonique |
B1(C=CC2=C(O1)C(=C(C=C2)F)C(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11758862.png)

![(3R)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11758880.png)

![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758901.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11758902.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758904.png)





![4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11758935.png)
